molecular formula C20H19N3O2 B2986997 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1049494-67-8

2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2986997
CAS No.: 1049494-67-8
M. Wt: 333.391
InChI Key: YWPUNDIDOJOZOK-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical compound of research interest, designed around the pharmaceutically relevant pyridazinone and biphenyl scaffolds. The pyridazinone core is a recognized privileged structure in medicinal chemistry, known for conferring a wide range of biological activities. Scientific literature has extensively documented pyridazinone derivatives as key pharmacophores in compounds targeting enzymes such as carbonic anhydrases (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating potential for multi-target anti-inflammatory research . Furthermore, advanced pyridazinone-based molecules have been investigated as potent and selective inhibitors of protein arginine methyltransferases (PRMTs), such as PRMT5, which is a promising target in oncology, particularly for MTAP-deleted cancers . The specific research applications and mechanism of action for this particular derivative are yet to be fully characterized. Researchers are encouraged to investigate its potential as a versatile scaffold in drug discovery and chemical biology. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(21-13-14-23-20(25)7-4-12-22-23)15-16-8-10-18(11-9-16)17-5-2-1-3-6-17/h1-12H,13-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPUNDIDOJOZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps. One common approach starts with the preparation of biphenyl-4-carboxylic acid, which is then converted into the corresponding acyl chloride. This intermediate is reacted with 2-(6-oxopyridazin-1(6H)-yl)ethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The biphenyl and pyridazinone groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
2-([1,1'-Biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide Biphenyl, 6-oxopyridazine Not reported Aromatic-heterocyclic hybrid
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Methoxyphenyl, 6-oxopyridazine 393.44 Enhanced polarity due to methoxy groups
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Fluoro-biphenyl, indole Not reported Extended propanamide chain, fluorination
Rilapladib (N-(2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1-yl)-N-(piperidin-4-yl)acetamide) Difluorobenzylthio, quinolinone, trifluoromethyl ~600 (estimated) Potent Lp-PLA2 inhibitor (IC50: 0.23 nM)
Compounds 4c, 4d, 4e () Biphenyl, sulfonamido groups 459–473 High synthetic yields (72–85%)

Key Observations :

  • Biphenyl Modifications : Fluorination (e.g., 2-fluoro-biphenyl in ) or sulfonamido substitutions (e.g., ) alter electronic properties and bioavailability.
  • Heterocyclic Systems: Pyridazinone (6-oxopyridazine) in the target compound vs. quinolinone in Rilapladib or indole in influence target selectivity.
  • Molecular Weight : Biphenyl-containing compounds typically exceed 400 g/mol, with polar groups (e.g., sulfonamides ) improving solubility.

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that features a biphenyl moiety linked to a pyridazinone derivative. This structure suggests potential for various biological activities, particularly in medicinal chemistry. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is C20H19N3OC_{20}H_{19}N_{3}O. The structural components include:

  • A biphenyl group
  • An acetamide functional group
  • A pyridazinone moiety

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazinone Intermediate : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Coupling with Biphenyl : The biphenyl derivative is then coupled with the pyridazinone to form the final product using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is hypothesized to be mediated through interactions with various molecular targets, including enzymes and receptors. The unique combination of the biphenyl and pyridazinone moieties may enhance its binding affinity and specificity.

Research Findings

Recent studies have indicated that compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibit various biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamideContains coumarin moietyAntimicrobial properties
2-(2-fluoro-[1,1'-biphenyl]-2-yl)acetamideFluorinated biphenyl structureAnticonvulsant activity
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)Dihydropyridazine structurePDE4 inhibition

These compounds highlight the diversity within this chemical class and underscore the potential distinct biological activities of 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide?

  • The synthesis typically involves coupling reactions between biphenylacetic acid derivatives and pyridazinyl ethylamine intermediates. For example, K₂CO₃-mediated alkylation with ethyl bromoacetate (as in pyridazinone derivatives ) or acetylation steps using reagents like acetyl chloride under reflux conditions . Purification often employs column chromatography, followed by characterization via ¹H NMR (e.g., DMSO-d₆ or CDCl₃ solvents) and mass spectrometry .

Q. How is structural confirmation achieved for this compound?

  • ¹H NMR spectroscopy is critical. Key signals include aromatic protons (δ 7.3–7.7 ppm for biphenyl), pyridazinone protons (δ 6.0–6.5 ppm for the oxo group), and acetamide protons (δ 2.1–2.3 ppm for the methyl group) . Mass spectrometry (e.g., HRMS) confirms the molecular ion peak matching the theoretical mass . Additional validation via ¹³C NMR or 2D techniques (COSY, HSQC) resolves ambiguities in complex spectra .

Q. What solvents and conditions are optimal for crystallization?

  • Common solvents include ethanol, methanol, or ethyl acetate. Slow evaporation at 4°C or under nitrogen flow enhances crystal formation. For hygroscopic derivatives, anhydrous conditions with molecular sieves are recommended .

Advanced Research Questions

Q. How can low yields in the acetylation step (e.g., ≤10%) be addressed during synthesis?

  • Low yields may stem from steric hindrance or side reactions. Strategies include:

  • Optimizing reaction time/temperature : Extended reflux (24–48 hrs) in anhydrous THF or DMF .
  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acetylation .
  • Protecting group chemistry : Introducing tert-butoxycarbonyl (Boc) groups to shield reactive amines prior to coupling .

Q. How should researchers resolve contradictory NMR data for biphenyl-pyridazinyl acetamides?

  • Case example : Overlapping aromatic signals in ¹H NMR. Solutions include:

  • Differential solvent use : Switching from DMSO-d₆ to CDCl₃ to reduce peak broadening .
  • 2D NMR techniques : HSQC or NOESY to assign proton-carbon correlations and spatial interactions .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., fluorinated biphenyl derivatives) to validate shifts .

Q. What strategies are effective for SAR studies targeting pyridazinyl acetamide bioactivity?

  • Core modifications :

  • Biphenyl substitution : Introducing electron-withdrawing groups (e.g., -F, -Br) at the 4'-position to enhance binding affinity .
  • Pyridazinyl alterations : Replacing the 6-oxo group with thioether or amino groups to modulate solubility and metabolic stability .
    • In vitro assays : Use HEK293 or CHO-K1 cells for receptor-binding studies, with IC₅₀ calculations to quantify potency .

Methodological Challenges

Q. What analytical methods distinguish regioisomers in biphenyl-pyridazinyl acetamides?

  • LC-MS/MS : High-resolution mass spectrometry coupled with fragmentation patterns identifies positional isomers .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., biphenyl dihedral angles and hydrogen-bonding networks) .

Q. How can researchers mitigate decomposition during long-term storage?

  • Storage conditions : -20°C under argon in amber vials to prevent photodegradation .
  • Stability testing : Periodic HPLC-UV analysis (λ = 254 nm) to monitor purity over ≥6 months .

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